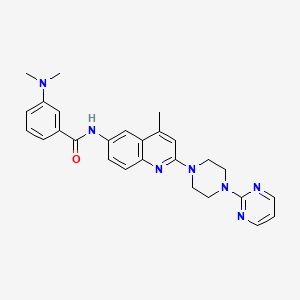
3-(Dimethylamino)-N-(4-methyl-2-(4-(pyrimidin-2-yl)piperazin-1-yl)quinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-326820 involves multiple steps, including the formation of intermediate compounds. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the following steps:
Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through various organic reactions.
Coupling Reactions: These intermediates are then coupled using specific reagents and catalysts to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
WAY-326820 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
WAY-326820 has several scientific research applications, including:
Neurological Research: It is used to study and potentially treat neurological disorders by inhibiting the fibrillation of alpha-synuclein, a protein associated with Parkinson’s disease.
Biological Studies: It is used in various biological studies to understand its effects on cellular processes and pathways.
Pharmaceutical Research: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
WAY-326820 exerts its effects by inhibiting the fibrillation of alpha-synuclein, a protein that aggregates in the brains of patients with Parkinson’s disease. This inhibition helps prevent the formation of toxic aggregates, thereby protecting neuronal cells . The compound interacts with specific molecular targets and pathways involved in protein aggregation and neuroprotection .
Comparison with Similar Compounds
WAY-326820 is unique in its ability to inhibit alpha-synuclein fibrillation. Similar compounds include:
NPT-200-11: Another compound that targets alpha-synuclein aggregation but with different molecular interactions.
Anle138b: A small molecule that inhibits the aggregation of alpha-synuclein and has shown potential in preclinical studies.
WAY-326820 stands out due to its specific molecular structure and interaction with alpha-synuclein, making it a valuable compound for neurological research .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C27H29N7O |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
3-(dimethylamino)-N-[4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinolin-6-yl]benzamide |
InChI |
InChI=1S/C27H29N7O/c1-19-16-25(33-12-14-34(15-13-33)27-28-10-5-11-29-27)31-24-9-8-21(18-23(19)24)30-26(35)20-6-4-7-22(17-20)32(2)3/h4-11,16-18H,12-15H2,1-3H3,(H,30,35) |
InChI Key |
GDNOJXICXVADLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)N(C)C)N4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


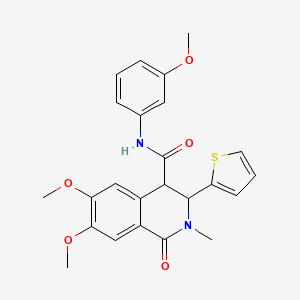
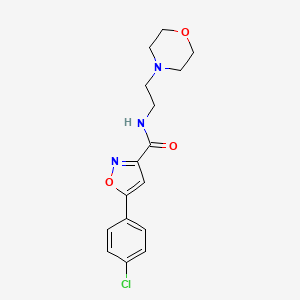
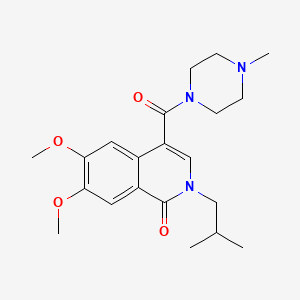
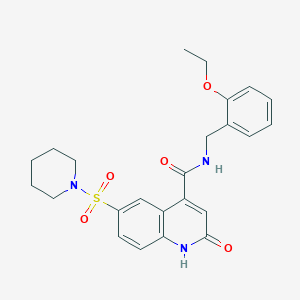
![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B10816870.png)
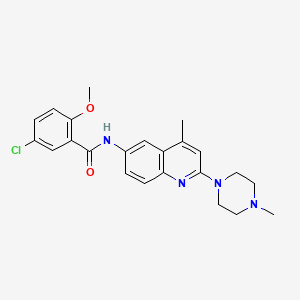
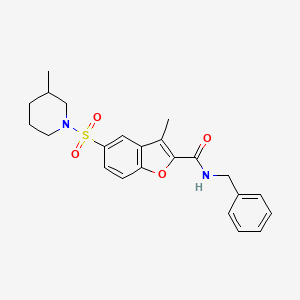

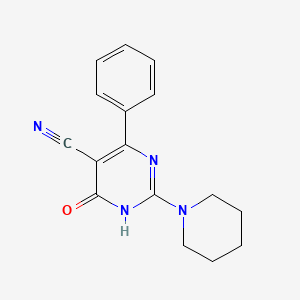
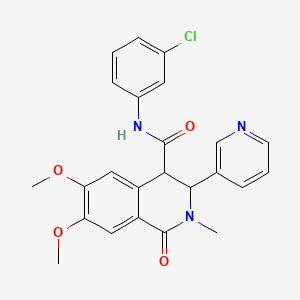
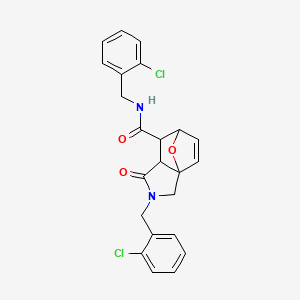
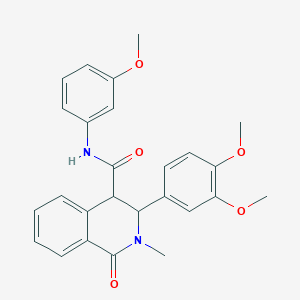
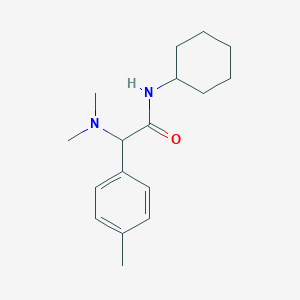
![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
